[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
Description
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is a pyridine derivative featuring a methanamine group at the 3-position of the pyridine ring and a 3-methyl-substituted piperidine moiety at the 6-position. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly in the development of ligands targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-5-4-11(7-13)8-14-12/h4-5,8,10H,2-3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKIIDCDVROYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the reaction of 3-pyridinecarboxaldehyde with 3-methylpiperidine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-Substituted Analogs
Key Observations :
- Steric and Electronic Effects : The 3-methyl group in the target compound may confer distinct conformational preferences compared to 4-methyl () or 2-ethyl () analogs. Substitution at the 4-position (e.g., 4-methyl or 4-benzyl) introduces bulkier groups that could enhance receptor binding specificity .
- Molecular Weight : The 4-methyl analog (205.31 g/mol) is lighter than the benzyl-piperazine derivative (294.40 g/mol), suggesting differences in bioavailability or blood-brain barrier penetration .
Heterocyclic Replacements for Piperidine
Key Observations :
Functional Group Modifications on Pyridine
Key Observations :
- Solubility vs. Lipophilicity: The cyclopropylmethoxy group () introduces an ether bond, likely improving aqueous solubility, while the phenoxyethoxy group () adds hydrophobicity, favoring membrane permeability.
Biological Activity
The compound [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, also known as a pyridine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and data tables.
Chemical Structure and Properties
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine features a piperidine ring substituted with a pyridine moiety. Its unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine has antimicrobial properties, making it a candidate for further investigation against various pathogens.
- Antiviral Properties : The compound has shown promise in antiviral applications, particularly in inhibiting viral replication in vitro.
- Neuropharmacological Effects : There is ongoing research into its effects on neurotransmitter systems, which may have implications for treating neurological disorders.
The mechanism of action for [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine involves interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. These interactions can modulate physiological responses, potentially leading to therapeutic effects in conditions like anxiety or depression.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent.
- Neuropharmacological Studies : Research involving animal models indicated that [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine could influence dopaminergic pathways, similar to other piperidine derivatives used in treating neurological conditions .
Comparative Analysis with Similar Compounds
To understand the uniqueness of [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 6-(3-Methyl-1-piperidinyl)-3-pyridinylamine | Antimicrobial | Interacts with bacterial cell membranes |
| 3-Methylpiperidine | Neuropharmacological | Modulates neurotransmitter release |
| 3-Pyridinecarboxaldehyde | Precursor for synthesis | Involved in various chemical reactions |
This table illustrates how the structural characteristics of these compounds influence their biological activities and mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
